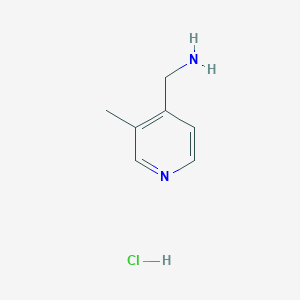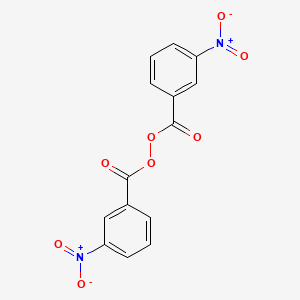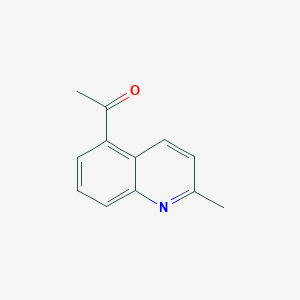
1-(2-Methylquinolin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylquinolin-5-yl)ethanone is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a methyl group at the 2-position and an ethanone group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylquinolin-5-yl)ethanone can be synthesized through various methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions. Another method includes the cyclization of 2-aminobenzaldehyde derivatives with ketones in the presence of catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedländer synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylquinolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Formation of 1-(2-Methylquinolin-5-yl)carboxylic acid.
Reduction: Formation of 1-(2-Methylquinolin-5-yl)ethanol.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Scientific Research Applications
1-(2-Methylquinolin-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylquinolin-5-yl)ethanone involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The quinoline ring system allows for strong binding to target molecules, disrupting their normal function.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(2-Chloroquinolin-5-yl)ethanone: Contains a chlorine substituent, altering its chemical properties and reactivity.
1-(2-Methylquinolin-3-yl)ethanone: The position of the ethanone group changes, affecting its reactivity and biological activity.
Uniqueness: 1-(2-Methylquinolin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(2-methylquinolin-5-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-6-7-11-10(9(2)14)4-3-5-12(11)13-8/h3-7H,1-2H3 |
InChI Key |
KJGDGLFDMGZNRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


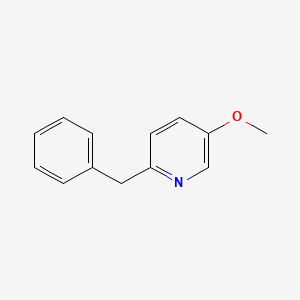
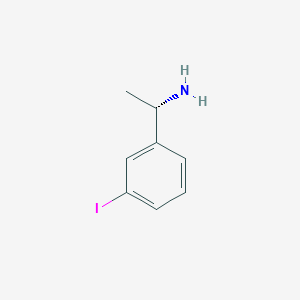
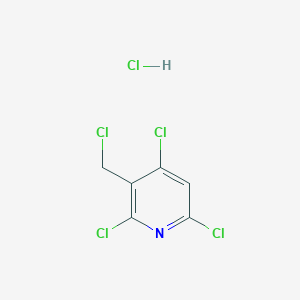
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)

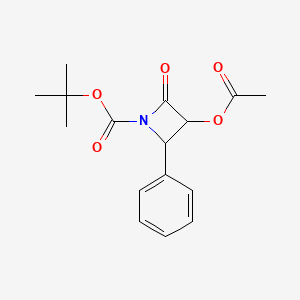
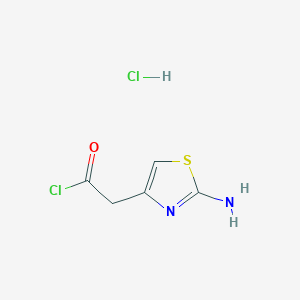
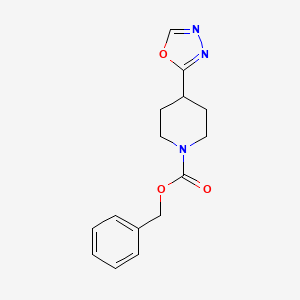


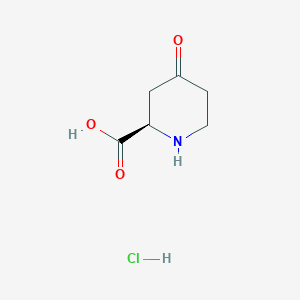
![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
